PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE
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Overview
Description
PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE is a chemical compound with the molecular formula C9H10F3NO3 and a molecular weight of 237.18 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with methoxy, methyl, and trifluoroethoxy groups, as well as an N-oxide functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE typically involves the reaction of 2-methyl-3-methoxy-4-chloropyridine N-oxide with trifluoroethanol in the presence of potassium tert-butoxide . The reaction is carried out under a nitrogen atmosphere at low temperatures (-20°C) and then warmed to 0°C. The mixture is heated under reflux for several hours, followed by extraction and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE can undergo various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, alcohols) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with different oxidation states, while reduction can produce the corresponding pyridine without the N-oxide group .
Scientific Research Applications
PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-methoxypyridine N-oxide
- 3,4-Dimethoxy-2-methylpyridine N-oxide
- 3-Pyridinol N-oxide
- 4-Methoxypyridine N-oxide
Uniqueness
PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
CAS No. |
122307-62-4 |
---|---|
Molecular Formula |
C9H10F3NO3 |
Molecular Weight |
0 |
Synonyms |
PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE |
Origin of Product |
United States |
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